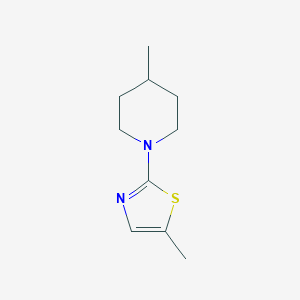![molecular formula C12H15F3N6 B15114024 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine](/img/structure/B15114024.png)
9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trifluoroethyl group attached to a piperazine ring, which is further connected to a purine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of 9-methylpurine with 1-(2,2,2-trifluoroethyl)piperazine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to specific targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
Compared to similar compounds, 9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine stands out due to its unique combination of a purine core with a trifluoroethyl-substituted piperazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15F3N6 |
|---|---|
Peso molecular |
300.28 g/mol |
Nombre IUPAC |
9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]purine |
InChI |
InChI=1S/C12H15F3N6/c1-19-8-18-9-10(19)16-7-17-11(9)21-4-2-20(3-5-21)6-12(13,14)15/h7-8H,2-6H2,1H3 |
Clave InChI |
WPLLWLBOPHTGJF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113941.png)
![N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15113951.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B15113981.png)
![5-Chloro-6-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113989.png)
![2-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]acetamide](/img/structure/B15113998.png)

![3-(2-Methoxyethyl)-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15114002.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B15114003.png)
![2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15114010.png)
![3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B15114011.png)

![6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114025.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B15114033.png)
![6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114039.png)
